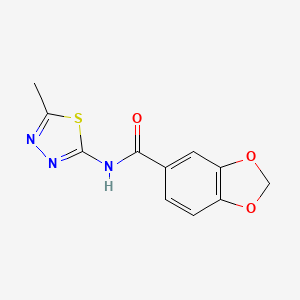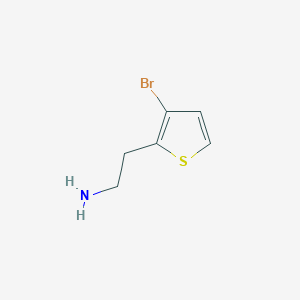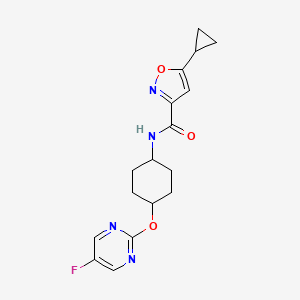
5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide is a novel compound of interest in medicinal and pharmaceutical research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps, starting with the formation of the cyclohexyl intermediate, followed by attachment of the pyrimidine ring, and finally the formation of the isoxazole ring. Key reagents may include cyclopropylamines, pyrimidine fluorides, and isoxazole carboxylates, with reactions conducted under conditions such as refluxing in organic solvents, and employing catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide would involve optimizing these steps for scale, ensuring high yield and purity. This might involve continuous flow reactors to maintain consistent reaction conditions and utilize automation for precise addition of reagents.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: : It can be oxidized using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reducing agents like sodium borohydride can be used to reduce certain functional groups within the molecule.
Substitution: : Nucleophilic and electrophilic substitutions are common, facilitated by the presence of reactive centers within the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in an acidic medium.
Reduction: : Sodium borohydride in an alcohol solvent.
Substitution: : Halogenated reagents like bromine or chlorine under controlled temperature and pH.
Major Products Formed
From oxidation: Corresponding alcohols, ketones, or carboxylic acids.
From reduction: Amines or alkyl derivatives.
From substitution: Halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide holds potential across multiple fields:
Chemistry: : As a precursor or intermediate in synthetic pathways for other complex molecules.
Biology: : Studied for its interaction with various enzymes and proteins.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antiviral properties.
Industry: : May be used in the synthesis of polymers or other materials requiring specific functional groups.
Mecanismo De Acción
The mechanism involves binding to specific molecular targets within biological systems, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the observed therapeutic effects. Specific pathways might include the inhibition of kinase enzymes or the modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-2-carboxamide
5-cyclopropyl-N-((1r,4r)-4-((6-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide
4-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide
Uniqueness
What sets 5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide apart is its specific structural configuration and the substitution pattern, which can impart unique biochemical properties and higher specificity for certain molecular targets.
Hope this helps!
Propiedades
IUPAC Name |
5-cyclopropyl-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c18-11-8-19-17(20-9-11)24-13-5-3-12(4-6-13)21-16(23)14-7-15(25-22-14)10-1-2-10/h7-10,12-13H,1-6H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYSRQMQJPYPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=NC=C(C=N4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
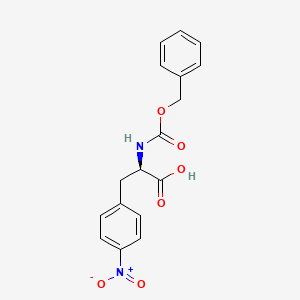
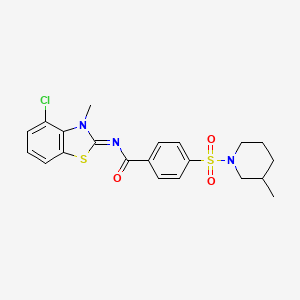
![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387602.png)
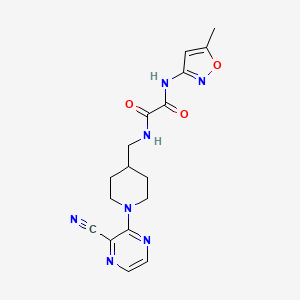
![9-(2-ethoxyethyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2387604.png)
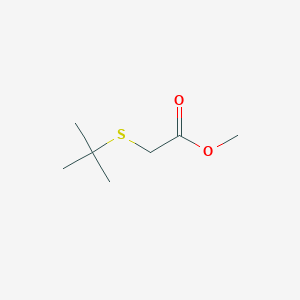

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide](/img/structure/B2387608.png)
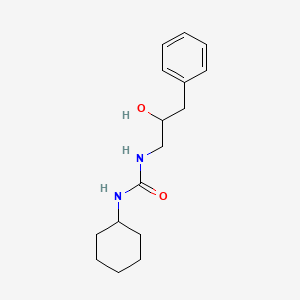
![3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2387611.png)
![(2E)-3-(dimethylamino)-1-[4-(phenylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B2387612.png)
